molecular formula C17H13BrNO+ B300193 1-(4-Bromophenacyl)quinolinium

1-(4-Bromophenacyl)quinolinium

Cat. No. B300193
M. Wt: 327.2 g/mol
InChI Key: XZSHZAYQDYVLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenacyl)quinolinium is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a quaternary ammonium salt that is commonly used as a photosensitive caging agent for a variety of biological molecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenacyl)quinolinium involves the use of light to trigger the release of caged molecules. When exposed to light of a specific wavelength, the compound undergoes a photochemical reaction that results in the release of the caged molecule. This process is reversible, allowing for repeated cycles of caging and uncaging.
Biochemical and Physiological Effects:
The use of 1-(4-Bromophenacyl)quinolinium in scientific research has led to a better understanding of the biochemical and physiological effects of various biological molecules. By controlling the release of these molecules, researchers can study their effects on cellular processes and pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(4-Bromophenacyl)quinolinium in lab experiments is its ability to provide precise temporal control over the release of caged molecules. This allows for the study of biological processes in a highly controlled manner. However, the use of this compound can be limited by its potential toxicity and the need for specific wavelengths of light for uncaging.

Future Directions

There are many potential future directions for research involving 1-(4-Bromophenacyl)quinolinium. One area of interest is the development of new caging agents with improved properties, such as increased efficiency or reduced toxicity. Additionally, the use of this compound in combination with other techniques, such as optogenetics, could lead to new insights into the functioning of biological systems.

Synthesis Methods

The synthesis of 1-(4-Bromophenacyl)quinolinium involves the reaction of 4-bromobenzaldehyde with quinoline in the presence of a base such as sodium hydroxide. The resulting product is then quaternized with a suitable alkylating agent to form the final compound.

Scientific Research Applications

1-(4-Bromophenacyl)quinolinium has a wide range of applications in scientific research. It is commonly used as a photosensitive caging agent for a variety of biological molecules, including neurotransmitters, enzymes, and nucleotides. This compound can be used to control the release of these molecules in a precise and temporally controlled manner, allowing for the study of their biological functions.

properties

Product Name

1-(4-Bromophenacyl)quinolinium

Molecular Formula

C17H13BrNO+

Molecular Weight

327.2 g/mol

IUPAC Name

1-(4-bromophenyl)-2-quinolin-1-ium-1-ylethanone

InChI

InChI=1S/C17H13BrNO/c18-15-9-7-14(8-10-15)17(20)12-19-11-3-5-13-4-1-2-6-16(13)19/h1-11H,12H2/q+1

InChI Key

XZSHZAYQDYVLAL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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